2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenylmethyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets in a way that leads to various biological effects . These interactions can result in changes at the molecular level, which can then lead to observable effects at the cellular or organismal level.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been shown to activate or inhibit various biochemical pathways . These pathways can have downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins, thus affecting protein turnover and cellular homeostasis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play critical roles in cellular functions. Additionally, this compound can directly interact with DNA, influencing gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of protective cellular pathways, enhancing cell survival and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and enhanced cellular protection. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to various cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization allows the compound to exert its effects precisely where they are needed, enhancing its efficacy and reducing potential off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
- 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
- 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-sulfonic acid
Uniqueness
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQVQURJGARIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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